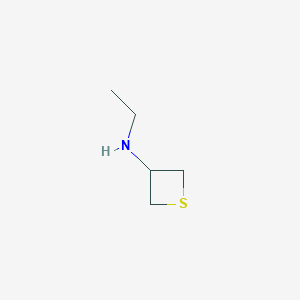

N-Ethylthietan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NS |

|---|---|

Molecular Weight |

117.22 g/mol |

IUPAC Name |

N-ethylthietan-3-amine |

InChI |

InChI=1S/C5H11NS/c1-2-6-5-3-7-4-5/h5-6H,2-4H2,1H3 |

InChI Key |

JTNRPCAVKQXCRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CSC1 |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of N Ethylthietan 3 Amine and Its Structural Analogues

Installation and Functionalization of the N-Ethyl Amine Moiety

Amination Reactions for Secondary Amine Formation

Reduction of Nitrogen-Containing Precursors, including nitriles, amides, and azides

The synthesis of amines through the reduction of nitrogen-containing functional groups is a fundamental strategy in organic chemistry. libretexts.orgyoutube.com This approach is applicable to the formation of the N-ethylthietan-3-amine scaffold from suitable thietane (B1214591) precursors bearing nitrile, amide, or azide (B81097) functionalities at the 3-position. The choice of reducing agent is critical and depends on the specific precursor and the presence of other functional groups in the molecule. libretexts.org

Reduction of Nitriles: The conversion of a nitrile group to a primary amine is a common and effective method. studymind.co.ukwikipedia.org For the synthesis of this compound, a precursor such as 3-cyanothietane would be required. This can be reduced to 3-aminothietane, which can then be ethylated. Alternatively, a precursor already containing the ethyl group, such as N-ethyl-3-cyanothietane-x-carboxamide (where the cyano group is appropriately positioned), could be selectively reduced.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orgchemguide.co.uk It is a widely used industrial process due to its efficiency, though it requires elevated temperature and pressure. chemguide.co.uk

Metal Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.orgchemguide.co.ukchemistrysteps.com The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup. studymind.co.ukchemistrysteps.com Other hydride reagents like diborane (B8814927) can also be utilized. wikipedia.org

A relevant synthesis for the core thietane amine structure involves the reductive amination of 3-thiocyanopropanal, which provides access to 3-amino thietane in good yields. researchgate.net

Reduction of Amides: Amides can be reduced to amines using strong reducing agents, most notably LiAlH₄. libretexts.orgyoutube.com This reaction is particularly useful as it converts the carbonyl group of the amide directly into a methylene (B1212753) group (CH₂), yielding an amine with the same number of carbon atoms. libretexts.orglibretexts.org For the target molecule, a precursor like N-ethyl-thietane-3-carboxamide could be directly reduced to this compound. This method is effective for both cyclic (lactams) and acyclic amides. libretexts.org The mechanism involves the nucleophilic addition of a hydride to the amide carbonyl, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced to the amine. libretexts.org While LiAlH₄ is highly effective, other modern methods include the use of silanes in combination with catalysts like yttrium complexes or tris(pentafluorophenyl)boron. organic-chemistry.org

Reduction of Azides: The reduction of azides offers a clean and highly efficient route to primary amines. masterorganicchemistry.comorganic-chemistry.org This method is valued for its chemoselectivity and the mild conditions often employed. organic-chemistry.orgcmu.edu A key advantage is that the azide group can be introduced via nucleophilic substitution (Sₙ2 reaction) of a suitable leaving group on the thietane ring, such as a halide or sulfonate, with an azide salt like sodium azide (NaN₃). masterorganicchemistry.comlibretexts.org The resulting 3-azidothietane can then be reduced to 3-aminothietane, followed by ethylation.

Common reagents for azide reduction include:

Catalytic Hydrogenation: Similar to nitrile reduction, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is a very common method. nih.gov

Staudinger Reaction: This reaction involves treatment of the azide with a phosphine (B1218219), such as triphenylphosphine, followed by hydrolysis of the resulting aza-ylide.

Metal Hydrides: LiAlH₄ readily reduces azides to amines. libretexts.org

Tin-Based Reagents: Catalytic amounts of tin compounds, such as tin(IV) 1,2-benzenedithiolate with NaBH₄, can reduce various azides to amines in excellent yields under mild conditions. organic-chemistry.orgcmu.edu

The following table summarizes common reducing agents for these precursors.

| Precursor Functional Group | Reducing Agent/System | Product | Key Features |

| Nitrile (-C≡N) | H₂ / Raney Ni, Pt, or Pd | Primary Amine | Economical, widely used in industry; may require high pressure/temperature. wikipedia.org |

| Nitrile (-C≡N) | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Powerful, non-catalytic, requires anhydrous conditions. chemguide.co.ukchemistrysteps.com |

| Amide (-CONH₂) | Lithium Aluminum Hydride (LiAlH₄) | Amine | Converts C=O to CH₂; specific to amides. libretexts.org |

| Amide (-CONHR) | Silanes / B(C₆F₅)₃ | Amine | Metal-free, mild conditions, good for functional group tolerance. organic-chemistry.org |

| Azide (-N₃) | H₂ / Pd/C | Primary Amine | Clean reaction, common lab method. nih.gov |

| Azide (-N₃) | Sn(II) or Sn(IV) catalysts / NaBH₄ | Primary Amine | Very mild conditions, excellent yields. organic-chemistry.orgcmu.edu |

Advanced Synthetic Techniques for this compound Derivatives

Transition Metal-Catalyzed Coupling Reactions in Amination (e.g., Buchwald-Hartwig amination)

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, with the Buchwald-Hartwig amination being a premier method for constructing carbon-nitrogen bonds. wikipedia.orgsnnu.edu.cn This palladium-catalyzed reaction allows for the coupling of amines with aryl or heteroaryl halides and triflates under relatively mild conditions, offering a broad substrate scope where traditional methods like nucleophilic aromatic substitution fail. wikipedia.orgorganic-chemistry.org

In the context of this compound derivatives, the Buchwald-Hartwig amination provides a powerful tool for synthesizing analogues where an aryl or heteroaryl group is attached to the nitrogen atom. For example, 3-aminothietane could be coupled with various aryl halides to produce a library of N-arylthietan-3-amine derivatives. These could then be N-ethylated if desired, or this compound itself could be coupled with an appropriate aryl halide, although primary amines are often more reactive substrates.

The general catalytic cycle involves:

Oxidative addition of the palladium(0) catalyst to the aryl halide.

Coordination of the amine to the palladium(II) complex.

Deprotonation of the coordinated amine by a base to form a palladium-amido complex.

Reductive elimination from the palladium-amido complex to form the C-N bond and regenerate the palladium(0) catalyst.

The development of various generations of phosphine ligands (e.g., P(o-tolyl)₃, BINAP, and sterically hindered alkylphosphines) has been crucial to expanding the reaction's scope to include a wide variety of amines and coupling partners, including less reactive aryl chlorides. wikipedia.orgsnnu.edu.cn Research has shown that palladium complexes can be used to functionalize complex scaffolds, including those containing a thietane ring, through Buchwald-Hartwig processes. nih.gov

Beyond palladium, other transition metals like copper and ruthenium also catalyze C-N bond formation. rsc.orgresearchgate.net For instance, copper-catalyzed desulfonylative amination has been used to synthesize benzhydryl amines from sulfone derivatives. researchgate.net Ruthenium-catalyzed "borrowing hydrogen" reactions allow for the N-alkylation of amines with alcohols, producing water as the only byproduct, representing an atom-economic and environmentally benign process. rsc.org

| Reaction Name | Catalyst System | Substrates | Product | Significance |

| Buchwald-Hartwig Amination | Pd(0) / Phosphine Ligand | Amine + Aryl/Heteroaryl Halide or Triflate | Aryl or Heteroaryl Amine | Broad scope, mild conditions for C-N bond formation. wikipedia.orgorganic-chemistry.org |

| Copper-Catalyzed Amination | Cu Catalyst | Amine + Various Partners (e.g., sulfones) | Substituted Amine | Alternative to palladium for certain C-N couplings. researchgate.net |

| Ruthenium-Catalyzed N-Alkylation | Ru Catalyst | Amine + Alcohol | N-Alkylated Amine | Atom-economic, green process ("Borrowing Hydrogen"). rsc.org |

Chiral Synthesis Approaches for Enantiomerically Pure this compound Scaffolds

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. yale.edubeilstein-journals.org For this compound, where the C3 carbon of the thietane ring is a stereocenter, obtaining single enantiomers requires specific chiral synthesis strategies.

Several approaches can be envisioned:

Chiral Resolution: A racemic mixture of this compound can be separated into its constituent enantiomers by reacting it with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Asymmetric Synthesis from Chiral Precursors: An enantiomerically pure starting material can be used to construct the thietane ring. For example, optically active thietanes have been synthesized from readily available chiral pool starting materials like vitamin C or diethyl L-tartrate. beilstein-journals.org

Asymmetric Catalysis: This is often the most efficient approach, where a chiral catalyst is used to induce enantioselectivity in a key bond-forming step.

Asymmetric Reductive Amination: A prochiral ketone, such as thietan-3-one (B1315229), can be reacted with ethylamine (B1201723) in the presence of a chiral catalyst and a reducing agent. Chiral phosphoric acids and transition-metal complexes (using iridium, rhodium, or ruthenium) have been successfully employed as catalysts for asymmetric reductive aminations. nih.govresearchgate.net

Asymmetric Hydrogenation: An enamine or imine precursor derived from thietan-3-one could be hydrogenated using a chiral catalyst. For instance, Ni-catalyzed asymmetric hydrogenation of N-sulfonyl ketimines has been shown to produce chiral amines with excellent enantioselectivity. rsc.org

Chiral Phase-Transfer Catalysis: This method has been reported for the enantioselective synthesis of 3-amino thietane, providing a direct route to the chiral core scaffold. researchgate.net

The Ellman sulfinamide method is another powerful and widely used strategy for the asymmetric synthesis of amines. yale.edu In this approach, a prochiral ketone (thietan-3-one) would be condensed with a chiral tert-butanesulfinamide to form a diastereomeric N-sulfinyl imine. Subsequent stereoselective reduction of the C=N bond, where the bulky sulfinyl group directs the hydride attack, followed by acidic removal of the sulfinamide auxiliary, yields the chiral primary amine with high enantiopurity. yale.edu This can then be ethylated to give the final product.

| Asymmetric Strategy | Description | Key Reagents/Catalysts |

| Chiral Pool Synthesis | Use of naturally occurring enantiopure starting materials. | Vitamin C, Tartrates. beilstein-journals.org |

| Asymmetric Reductive Amination | Enantioselective reduction of an imine formed from a ketone and an amine. | Chiral Phosphoric Acids, Chiral Ir, Rh, Ru complexes. researchgate.net |

| Asymmetric Hydrogenation | Enantioselective hydrogenation of a C=N or C=C bond. | Chiral Ni, Rh, Ru catalysts. rsc.org |

| Chiral Auxiliary Method | Covalent attachment of a chiral auxiliary to guide a stereoselective reaction. | Ellman's Reagent (tert-butanesulfinamide). yale.edu |

| Chiral Phase-Transfer Catalysis | Use of a chiral catalyst to shuttle reactants between phases, inducing asymmetry. | Chiral phase-transfer catalysts. researchgate.net |

Elucidation of the Chemical Reactivity and Reaction Mechanisms of N Ethylthietan 3 Amine

Reactions Involving the Secondary Amine Functionality

The presence of a secondary amine group is a key determinant of the reactivity of N-Ethylthietan-3-amine. The lone pair of electrons on the nitrogen atom confers both nucleophilic and basic properties to the molecule. rsc.org

Nucleophilic Reactivity of the Nitrogen Center

The nitrogen atom in this compound possesses a lone pair of electrons, which makes it a potent nucleophile. libretexts.orgdtic.mil This allows the molecule to readily attack electron-deficient species, thereby initiating a variety of chemical transformations. The nucleophilicity of this nitrogen center is modulated by the attached ethyl group, which exerts a positive inductive effect, thereby enhancing the electron density on the nitrogen atom and increasing its reactivity compared to a primary amine.

Acylation and Sulfonylation Reactions

Secondary amines such as this compound are known to react with acylating and sulfonylating agents. These reactions are fundamental in organic synthesis for the formation of amides and sulfonamides, respectively.

Acylation involves the reaction of the amine with an acyl halide (like acetyl chloride or benzoyl chloride) or an acid anhydride. lumenlearning.comchemguide.co.uksavemyexams.com This reaction typically proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. chemguide.co.uksavemyexams.com To drive the reaction to completion, a base such as pyridine (B92270) or triethylamine (B128534) is often added to neutralize the hydrogen chloride byproduct. mdpi.com For instance, the reaction of this compound with acetyl chloride is expected to yield N-acetyl-N-ethylthietan-3-amine. ias.ac.in

Sulfonylation is a similar reaction where the amine reacts with a sulfonyl chloride, for example, benzenesulfonyl chloride, in what is commonly known as the Hinsberg test. doubtnut.comwikipedia.org This reaction with a secondary amine like this compound would produce an N,N-disubstituted sulfonamide. doubtnut.comvedantu.com A characteristic feature of the sulfonamide formed from a secondary amine is its insolubility in aqueous alkali. vedantu.comtardigrade.in

Table 1: Predicted Products of Acylation and Sulfonylation of this compound

| Reactant 1 | Reactant 2 | Reaction Type | Predicted Product |

| This compound | Acetyl Chloride | Acylation | N-Acetyl-N-ethylthietan-3-amine |

| This compound | Benzenesulfonyl Chloride | Sulfonylation | N-Benzenesulfonyl-N-ethylthietan-3-amine |

Alkylation leading to Tertiary Amines and Quaternary Ammonium (B1175870) Salts

The nucleophilic nitrogen of this compound can attack alkyl halides, leading to N-alkylation. libretexts.orgmasterorganicchemistry.com The initial product of such a reaction is a tertiary amine. For example, reacting this compound with one equivalent of methyl iodide would yield N-ethyl-N-methylthietan-3-amine.

A common issue with this reaction is over-alkylation, as the tertiary amine product is also nucleophilic and can react further with the alkyl halide. libretexts.orgmasterorganicchemistry.com When an excess of the alkylating agent is used, the reaction proceeds to form a quaternary ammonium salt. masterorganicchemistry.comgoogle.com This process of forming a quaternary ammonium salt from a tertiary amine and an alkyl halide is known as the Menshutkin reaction. libretexts.org For instance, exhaustive methylation of this compound with excess methyl iodide would result in the formation of N,N-diethyl-N-methylthietan-3-aminium iodide.

Table 2: Predicted Alkylation Products of this compound

| Reactant 1 | Reactant 2 | Stoichiometry | Predicted Product Type | Predicted Product Name |

| This compound | Methyl Iodide | 1:1 | Tertiary Amine | N-Ethyl-N-methylthietan-3-amine |

| This compound | Methyl Iodide | Excess | Quaternary Ammonium Salt | N,N-Diethyl-N-methylthietan-3-aminium iodide |

Imine and Enamine Formation with Carbonyl Compounds

Secondary amines react with aldehydes and ketones that possess an α-hydrogen to form enamines. lumenlearning.comvedantu.commasterorganicchemistry.com this compound, being a secondary amine, is expected to undergo this reaction. For example, in an acid-catalyzed reaction with a ketone such as cyclohexanone, it would form the corresponding enamine. masterorganicchemistry.comyoutube.com

The mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. tardigrade.ingoogle.com This intermediate then undergoes acid-catalyzed dehydration. Because the nitrogen of a secondary amine is bonded to only one hydrogen, the resulting iminium ion cannot be neutralized by deprotonation at the nitrogen. Instead, a proton is removed from an adjacent carbon atom (the α-carbon), leading to the formation of a carbon-carbon double bond and the final enamine product. doubtnut.commasterorganicchemistry.comiitk.ac.in

Table 3: Predicted Enamine Products from this compound

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Predicted Product |

| This compound | Cyclohexanone | 1-(N-Ethylthietan-3-ylamino)cyclohex-1-ene |

| This compound | Acetone | N-Ethyl-N-(prop-1-en-2-yl)thietan-3-amine |

Reactivity of the Thietane (B1214591) Ring System

The thietane ring is a four-membered heterocycle containing a sulfur atom, and its reactivity is significantly influenced by ring strain. cymitquimica.com This strain makes the ring susceptible to opening under various conditions. researchgate.net

Electrophiles can attack the sulfur atom, leading to the cleavage of a carbon-sulfur bond and subsequent ring-opening. clockss.org The substitution pattern on the thietane ring, including the N-ethylamino group at the 3-position, can influence the regioselectivity of this cleavage. Additionally, the sulfur atom in the thietane ring can be oxidized to form a thietane-1-oxide or a more stable thietane-1,1-dioxide, which would alter the chemical properties of the molecule. cymitquimica.com While the sulfur atom also has lone pairs and can act as a nucleophile, its nucleophilicity is generally less than that of the amine nitrogen.

Sulfur-Mediated Transformations within the Thietane Core

The sulfur atom in the thietane ring is a primary site for electrophilic attack. Its lone pairs of electrons allow it to act as a nucleophile, initiating a range of chemical transformations.

One of the fundamental reactions involving the sulfur atom is its interaction with electrophiles, such as alkyl halides. This reaction leads to the formation of a tertiary sulfonium (B1226848) salt. The resulting positively charged sulfur atom significantly weakens the adjacent carbon-sulfur bonds, making the thietane ring highly susceptible to nucleophilic attack and subsequent ring-opening. This activation via S-alkylation is a common strategy to facilitate the cleavage of the otherwise relatively stable thietane ring.

Transition metal-mediated reactions can also activate the C–S bonds within the thietane ring. libretexts.org Homogeneous transition metal complexes have been shown to insert into the C–S bond, leading to cleavage and enabling further synthetic transformations. libretexts.org While specific studies on this compound are limited, it is anticipated that it would undergo similar sulfur-mediated transformations, subject to the electronic influence of the 3-amino substituent.

| Reaction Type | Reagent/Condition | Intermediate/Product | Mechanism Highlight |

| S-Alkylation | Alkyl Halide (e.g., CH₃I) | Thietanium Salt | Nucleophilic attack by the sulfur atom on the electrophilic carbon of the alkyl halide. |

| C-S Bond Activation | Transition Metal Catalyst | Metallacycle Intermediate | Oxidative addition of the metal into a C-S bond of the thietane ring. libretexts.org |

Table 1: Examples of Sulfur-Mediated Transformations.

Ring-Opening and Rearrangement Reactions

The significant strain energy of the four-membered thietane ring is a primary driver for its reactivity. Thietanes undergo ring-opening reactions under various conditions, including the presence of electrophiles, nucleophiles, acids, and bases. researchgate.netscribd.com

Nucleophilic Ring-Opening: Nucleophiles can attack one of the α-carbons of the thietane ring, leading to the cleavage of a carbon-sulfur bond. researchgate.net In unsymmetrical thietanes, the regioselectivity of the attack is generally controlled by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom. For this compound, nucleophilic attack would likely occur at the C2 or C4 position. The reaction can be catalyzed by base, which enhances the nucleophilicity of the attacking species.

Electrophilic and Acid-Catalyzed Ring-Opening: In the presence of acids or other electrophiles, the sulfur atom is protonated or attacked first, forming a sulfonium species. scribd.com This enhances the electrophilicity of the adjacent carbons and makes the ring more susceptible to cleavage by even weak nucleophiles. This process often leads to polymerization unless the reaction conditions are carefully controlled. scribd.com The presence of the amine group in this compound can complicate this reaction, as the amine may be protonated in preference to, or in competition with, the sulfur atom.

Rearrangement Reactions: Thietanes can also undergo ring expansion reactions to form five- or six-membered sulfur-containing heterocycles. For instance, reaction with carbenes or nitrenes can lead to the formation of an intermediate ylide, which then rearranges. researchgate.net Photochemical conditions can also promote ring expansion reactions to yield thiolane derivatives. researchgate.netrsc.org

Oxidation States of Sulfur in Thietane Derivatives (e.g., sulfoxides, sulfones)

The sulfur atom in the thietane ring can exist in different oxidation states. Controlled oxidation of this compound can yield the corresponding sulfoxide (B87167) and sulfone, which have markedly different chemical and physical properties.

Thietane 1-Oxides (Sulfoxides): Treatment of a thietane with one equivalent of an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), typically yields the corresponding thietane 1-oxide (a cyclic sulfoxide). scribd.com The resulting sulfoxide introduces a new stereocenter at the sulfur atom, potentially leading to diastereomers.

Thietane 1,1-Dioxides (Sulfones): Further oxidation of the sulfoxide or the use of a stronger oxidizing agent or excess oxidant converts the sulfur atom to its highest oxidation state, the sulfone. scribd.com Thietane 1,1-dioxides are particularly stable compounds. The electron-withdrawing nature of the sulfone group increases the acidity of the α-protons on the ring. For instance, 3-aminothietane 1,1-dioxide is a known compound used in medicinal chemistry. cymitquimica.com

| Compound Name | Oxidation State of Sulfur | Structure | Typical Oxidizing Agent |

| This compound | Thioether (-2) | C₅H₁₁NS | N/A (starting material) |

| This compound 1-oxide | Sulfoxide (0) | C₅H₁₁NOS | 1 eq. H₂O₂ or m-CPBA |

| This compound 1,1-dioxide | Sulfone (+2) | C₅H₁₁NO₂S | 2+ eq. H₂O₂ or m-CPBA |

Table 2: Oxidation Derivatives of this compound.

Interplay Between Amine and Thietane Moieties on Chemical Behavior

The chemical behavior of this compound is not simply the sum of its parts; the amine and thietane functionalities mutually influence each other's reactivity.

The secondary amine is a nucleophilic and basic center. It can undergo typical amine reactions such as acylation, alkylation, and sulfonylation. msu.edu For example, reaction with an acyl chloride would yield the corresponding N-acyl-N-ethylthietan-3-amine. The thietane ring acts as a bulky substituent which may sterically hinder reactions at the nitrogen center.

Conversely, the amino group influences the reactivity of the thietane ring.

Electronic Effects: The electron-donating nature of the amino group can influence the reactivity of the thietane ring towards electrophiles.

Intramolecular Catalysis: The amine can act as an internal base or nucleophile. For example, under certain conditions, the amine could facilitate ring-opening by abstracting a proton or by participating in an intramolecular cyclization following an initial reaction at the sulfur or a ring carbon.

pH-Dependent Reactivity: The basicity of the amine (pKa of azetidine, a similar four-membered ring, is 11.29) means that the molecule's reactivity will be highly pH-dependent. scribd.com In acidic media, the amine will be protonated to form an ammonium salt. This introduces a positive charge and converts the substituent into an electron-withdrawing group, which would deactivate the ring towards electrophilic attack but could potentially activate it towards certain nucleophilic ring-opening pathways. This protonation would also compete with the protonation of the sulfur atom, directing the course of acid-catalyzed reactions.

This complex interplay allows for a diverse range of chemical transformations, making this compound and related compounds versatile building blocks in synthetic and medicinal chemistry. hmjournals.com

Advanced Spectroscopic and Analytical Methodologies for N Ethylthietan 3 Amine Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 15N, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of N-Ethylthietan-3-amine in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, specific resonances are expected for the protons of the ethyl group and the thietane (B1214591) ring. The hydrogens on carbons adjacent to the nitrogen atom are deshielded and typically appear in the range of 2.3-3.0 ppm. libretexts.org The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, with their exact chemical shifts influenced by the neighboring amine and thietane ring. The protons on the thietane ring itself would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. For instance, in related thietane derivatives, the ring protons can appear as multiplets. nih.gov The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration, typically appearing between 0.5-5.0 ppm. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. Carbons directly bonded to the nitrogen atom are deshielded and appear in the 10-65 ppm range. libretexts.org The carbon atoms of the thietane ring would have characteristic chemical shifts, which in some thietane derivatives have been observed around 34.50 ppm for the carbons adjacent to the sulfur atom. nih.gov The two carbons of the ethyl group would also give rise to separate signals.

¹⁵N NMR: While less common, ¹⁵N NMR can directly probe the nitrogen atom's environment, offering valuable data on its hybridization and bonding. The chemical shift of the nitrogen in this compound would be characteristic of a secondary amine within a heterocyclic system.

2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure. COSY reveals proton-proton coupling networks, confirming the connectivity within the ethyl group and the thietane ring. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H and ¹³C signals.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Ethyl (CH₃) | ~1.1 | Triplet |

| ¹H | Ethyl (CH₂) | ~2.6 | Quartet |

| ¹H | Thietane Ring (CH) | Multiplet | Multiplet |

| ¹H | Thietane Ring (CH₂) | Multiplet | Multiplet |

| ¹H | Amine (NH) | Variable (0.5-5.0) libretexts.org | Broad Singlet |

| ¹³C | Ethyl (CH₃) | ~15 | - |

| ¹³C | Ethyl (CH₂) | ~45 | - |

| ¹³C | Thietane Ring (CH) | ~50-60 | - |

| ¹³C | Thietane Ring (CH₂) | ~30-40 | - |

| Note: The exact chemical shifts are predictive and can vary based on the solvent and experimental conditions. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like Liquid Chromatography (LC-MS), it also provides a means to analyze complex mixtures and assess purity.

In a typical mass spectrum of an amine, the molecular ion peak (M+) will have an odd m/z value due to the presence of a single nitrogen atom, a principle known as the nitrogen rule. libretexts.orglibretexts.orgwhitman.edu The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen, is a dominant fragmentation mode for aliphatic amines. libretexts.orgmiamioh.edu This would lead to the loss of an ethyl radical or a fragment from the thietane ring. For instance, the base peak in the mass spectrum of ethylamine (B1201723) is at m/z 30, resulting from the loss of a methyl radical. docbrown.info A similar fragmentation for this compound could involve the loss of an ethyl group, leading to a prominent ion. Cleavage within the thietane ring itself is also expected, potentially leading to the loss of small sulfur-containing fragments.

| Ion | m/z (Expected) | Description |

| [M]+ | 117 | Molecular Ion |

| [M-C₂H₅]+ | 88 | Loss of the ethyl group via alpha-cleavage |

| [M-SH]+ | 84 | Loss of a sulfhydryl radical |

| [CH₂=NH-CH₂CH₃]+ | 72 | Fragment from alpha-cleavage |

| Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data. |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC, GC)

Chromatographic methods are indispensable for the separation and purification of this compound, as well as for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are versatile techniques for the analysis of non-volatile compounds like this compound. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape for the amine. Detection is typically achieved using a UV detector or, more powerfully, a mass spectrometer (LC-MS). The retention time of the compound is a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is a high-resolution separation technique. This compound, being a relatively small molecule, could potentially be analyzed by GC. A polar capillary column would be suitable for separating the amine. The sample is vaporized and carried by an inert gas through the column, with separation based on boiling point and interactions with the stationary phase. The purity of the sample can be determined by the relative area of the peak corresponding to this compound.

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detector |

| HPLC/UPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | UV, MS |

| GC | DB-5 or similar polar column | Helium or Nitrogen | Flame Ionization Detector (FID), MS |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. nih.govmt.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The N-H stretch of a secondary amine typically appears as a single, medium-intensity band in the region of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the ethyl and thietane groups would be observed around 2850-3000 cm⁻¹. The C-N stretching vibration for aliphatic amines is found in the 1000-1250 cm⁻¹ region. libretexts.org The presence of the thietane ring is indicated by C-S bond vibrations, which typically appear in the 600-700 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.govmt.com Therefore, the C-S and C-C bonds of the thietane ring would likely produce strong signals in the Raman spectrum. The symmetric C-H stretching vibrations would also be prominent. While the N-H stretch is observable in Raman, it is generally weaker than in the IR spectrum. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300-3500 libretexts.org | IR (strong), Raman (weak) |

| C-H Stretch (aliphatic) | 2850-3000 | IR (strong), Raman (strong) |

| C-N Stretch | 1000-1250 libretexts.org | IR (medium) |

| C-S Stretch | 600-700 | IR (medium), Raman (strong) |

X-ray Crystallography for Solid-State Structural Determination

For compounds that can be obtained as single crystals of sufficient quality, X-ray crystallography provides the most definitive structural information in the solid state. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

The crystal structure of this compound would reveal the puckering of the four-membered thietane ring, a characteristic feature of such systems. ebi.ac.uk It would also provide accurate measurements of the C-S, C-N, and C-C bond lengths and the geometry around the nitrogen atom. Furthermore, intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the crystal packing, can be elucidated. While obtaining suitable crystals can be a challenge, the resulting data is invaluable for understanding the molecule's solid-state conformation and packing.

Theoretical and Computational Investigations of N Ethylthietan 3 Amine Molecular Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and various electronic attributes with high accuracy.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of heterocyclic systems like N-Ethylthietan-3-amine due to its favorable balance of computational cost and accuracy. A typical DFT study on this molecule would involve the use of a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p) to accurately model its geometry and electronic properties.

Such calculations would reveal key energetic and electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the nitrogen and sulfur atoms, reflecting their nucleophilic character.

DFT calculations also provide insights into the charge distribution within the molecule. A Mulliken or Natural Bond Orbital (NBO) analysis would quantify the partial atomic charges, revealing the electrophilic and nucleophilic sites. The carbon atoms adjacent to the sulfur and nitrogen heteroatoms are expected to carry partial positive charges, making them susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following values are illustrative, based on typical results for similar heterocyclic amines calculated at the B3LYP/6-311++G(d,p) level of theory.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 7.7 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule. |

While DFT is highly effective, ab initio methods, which are based entirely on first principles without empirical parameterization, offer a pathway to even higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be employed to obtain benchmark geometric parameters and energies for this compound. These high-level calculations are particularly valuable for calibrating the results from more cost-effective DFT functionals and for studying systems where electron correlation effects are exceptionally important. For instance, ab initio calculations can provide precise rotational constants and vibrational frequencies, which are essential for interpreting microwave and infrared spectra. modgraph.co.uk

Conformational Analysis and Molecular Dynamics Simulations

The four-membered thietane (B1214591) ring is not planar but exists in a puckered conformation. tandfonline.comebi.ac.uk For this compound, this ring puckering, combined with the rotation around the C-N bond of the ethylamino substituent, gives rise to several possible conformers. The substituent can adopt either a pseudo-axial or a pseudo-equatorial position relative to the ring. acs.org

Conformational analysis, typically performed using DFT or ab initio methods, involves mapping the potential energy surface of the molecule. This process identifies all stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature. For 3-substituted thietanes, the equatorial conformer is often found to be more stable than the axial one due to reduced steric hindrance. acs.orgrsc.org

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of this compound. researchgate.net By simulating the motion of atoms over time, MD can explore the conformational landscape and reveal the timescales of conformational interconversions, such as ring-puckering. ebi.ac.uk MD simulations, particularly when using polarizable force fields, can also model the molecule's behavior in different solvent environments, showing how intermolecular interactions influence its preferred shape and flexibility. nih.gov

Table 2: Illustrative Conformational Analysis of this compound (Note: Relative energies are hypothetical and serve to illustrate the expected trend.)

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Key Dihedral Angle (S-C-C-N) |

| 1 | Equatorial | 0.00 | ~175° |

| 2 | Axial | +1.2 | ~85° |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as ring-opening, oxidation at the sulfur or nitrogen atom, or N-alkylation. DFT calculations can be used to map the entire potential energy surface of a proposed reaction, from reactants to products. conicet.gov.arresearchgate.net

This involves locating the structures of all intermediates and, crucially, the transition states (TS) that represent the energy maxima along the reaction coordinate. conicet.gov.aracs.org By calculating the activation energy (the energy difference between the reactants and the TS), chemists can predict the feasibility and rate of a reaction. For example, a study on the ring-opening of the thietane ring would identify the specific bonds that break and form, and whether the mechanism is concerted or stepwise. conicet.gov.arnih.govresearchgate.net Analysis of the vibrational frequencies at the transition state (which must have exactly one imaginary frequency) confirms that it is a true saddle point connecting the intended reactant and product.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic data, which is invaluable for identifying and characterizing this compound.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data can help assign peaks and confirm the structure, especially for distinguishing between different conformers or isomers. modgraph.co.uk However, accurate prediction for NH protons can be challenging due to their sensitivity to solvent and hydrogen bonding effects. modgraph.co.uk

Vibrational Spectroscopy : The calculation of harmonic vibrational frequencies using DFT is a routine procedure. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. While there is often a systematic overestimation of frequencies, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental spectra. This allows for the assignment of specific vibrational modes, such as the C-S, C-N, and N-H stretching and bending modes.

In Silico Design Principles for this compound Analogues

The computational methods described above form the basis of in silico (computer-based) drug design. If this compound were identified as a hit compound with desirable biological activity, these techniques could be used to design improved analogues. nih.govrsc.org

The process begins with establishing a Structure-Activity Relationship (SAR) by calculating molecular descriptors for a series of related compounds. mdpi.com Descriptors derived from DFT, such as the HOMO/LUMO energies, molecular electrostatic potential, and charge distributions, can quantify the electronic features that may be crucial for biological activity. jddtonline.infonih.gov

Using this knowledge, new analogues can be designed by modifying the parent structure. For instance, substituents could be added to the ethyl group or the thietane ring to modulate properties like lipophilicity, polarity, or hydrogen bonding capacity. ajchem-a.com Molecular docking simulations could then be used to predict how these new analogues bind to a specific biological target, such as an enzyme or receptor. rsc.orgmdpi.comnih.gov By comparing the predicted binding affinities and interaction modes of different analogues, researchers can prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

Design, Synthesis, and Chemical Exploration of N Ethylthietan 3 Amine Derivatives and Analogues

Modification of the N-Ethyl Moiety

The secondary amine functionality in N-Ethylthietan-3-amine serves as a prime handle for a variety of chemical transformations, allowing for the introduction of a wide range of substituents that can modulate the physicochemical and biological properties of the parent molecule.

Alkyl, Aryl, and Heteroaryl Substitutions on Nitrogen

The nitrogen atom of this compound can be readily functionalized through N-alkylation and N-arylation reactions to generate a library of tertiary amine derivatives.

N-Alkylation: Standard N-alkylation procedures can be employed to introduce additional alkyl groups. The reaction of this compound with various alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate in a suitable solvent like acetonitrile (B52724) or DMF would be expected to yield the corresponding tertiary amines. This method is generally effective for producing tertiary amines from secondary amines, as over-alkylation to form a quaternary ammonium (B1175870) salt is a potential, but often controllable, side reaction. rsc.orgchemguide.co.uk

N-Arylation and N-Heteroarylation: The introduction of aryl and heteroaryl substituents can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful reaction allows for the formation of C(aryl)-N bonds by coupling the amine with an aryl or heteroaryl halide (or triflate) in the presence of a palladium or copper catalyst, a suitable ligand (e.g., a biarylphosphine), and a base. This methodology is broadly applicable and tolerates a wide range of functional groups on both the amine and the (hetero)aryl partner. wjpmr.com A transition-metal-free approach for N-arylation utilizing benzyne (B1209423) precursors has also been reported and could be applicable. nih.govmnstate.edu

Table 1: Representative Examples of N-Substituted this compound Derivatives

| Entry | R Group | Reagent/Catalyst System | Product |

| 1 | -CH₃ | CH₃I, K₂CO₃, CH₃CN | N-Ethyl-N-methylthietan-3-amine |

| 2 | -CH₂Ph | PhCH₂Br, DIPEA, DMF | N-Benzyl-N-ethylthietan-3-amine |

| 3 | -Ph | Ph-Br, Pd₂(dba)₃, BINAP, NaOtBu | N-Ethyl-N-phenylthietan-3-amine |

| 4 | 2-pyridyl | 2-chloropyridine, CuI, L-proline, K₂CO₃ | N-Ethyl-N-(pyridin-2-yl)thietan-3-amine |

This table presents hypothetical reaction products based on established synthetic methodologies.

Introduction of Additional Functionalities to the N-Ethyl Chain

Beyond simple alkyl and aryl groups, the N-ethyl chain itself can be a site for introducing further chemical functionality. One potential strategy involves the initial synthesis of N-substituted thietan-3-amines where the N-substituent contains a protected functional group. For instance, reaction of thietan-3-amine (B45257) with a protected halo-alcohol or halo-amine, followed by N-ethylation and subsequent deprotection, could yield derivatives with hydroxyl or additional amino groups on the N-alkyl chain.

Another approach involves the reaction of this compound with bifunctional electrophiles. For example, reaction with an activated ester of a protected amino acid would lead to the formation of an amide bond, linking an amino acid moiety to the nitrogen atom.

Derivatization of the Thietane (B1214591) Ring

The thietane ring, while relatively stable, possesses unique reactivity that allows for its modification at both the carbon and sulfur atoms.

Substitution Patterns on the Thietane Carbon Atoms

The synthesis of thietanes with substituents on the ring carbons can be achieved through various cyclization strategies starting from appropriately functionalized acyclic precursors. For example, the reaction of substituted 1,3-dihalopropanes with a sulfide (B99878) source is a classical method for forming substituted thietane rings. researchgate.net More modern approaches might involve the ring-opening of substituted thiiranes followed by intramolecular cyclization.

For the derivatization of a pre-formed this compound, direct functionalization of the thietane carbons is challenging due to the lack of inherent reactivity. However, one could envision a strategy starting from thietan-3-one (B1315229). Reaction of thietan-3-one with organometallic reagents (e.g., Grignard or organolithium reagents) can introduce a substituent at the C3 position, yielding a tertiary alcohol. This alcohol could then be converted to a leaving group and substituted with an ethylamino group, or an N-ethylamino group could be introduced via reductive amination of the ketone. Subsequent modifications at other positions on the ring would likely require more complex multi-step synthetic sequences.

Heteroatom Modifications within the Thietane Ring (e.g., this compound N-oxides, sulfoxides, sulfones)

N-Oxides: The tertiary amine derivatives of this compound (as described in 6.1.1) can be oxidized to the corresponding N-oxides. Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org These N-oxides are useful intermediates in their own right and can undergo further reactions.

Sulfoxides and Sulfones: The sulfur atom in the thietane ring is susceptible to oxidation. Treatment of this compound with a mild oxidizing agent, such as one equivalent of sodium periodate (B1199274) or a carefully controlled amount of hydrogen peroxide, would be expected to yield the corresponding this compound 1-oxide (a sulfoxide). organic-chemistry.orgjchemrev.com The use of a stronger oxidizing agent, or an excess of a milder one (e.g., two or more equivalents of m-CPBA or hydrogen peroxide), would lead to the formation of the this compound 1,1-dioxide (a sulfone). rsc.orgorganic-chemistry.org The oxidation state of the sulfur atom significantly impacts the geometry and electronic properties of the thietane ring, offering a way to fine-tune the molecule's characteristics.

Table 2: Oxidation Products of this compound

| Product | Oxidizing Agent |

| This compound 1-oxide (Sulfoxide) | 1 eq. NaIO₄ |

| This compound 1,1-dioxide (Sulfone) | excess H₂O₂, CH₃COOH |

| N-Ethyl-N-methylthietan-3-amine N-oxide | m-CPBA |

This table presents hypothetical reaction products based on established synthetic methodologies.

Development of Chiral this compound Ligands and Catalysts

The development of chiral ligands is of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Chiral amines are a well-established class of ligands for a variety of metal-catalyzed reactions. researchgate.net The synthesis of chiral this compound derivatives could provide novel ligands for asymmetric catalysis.

The chirality can be introduced in several ways. One approach is to start from a chiral precursor for the thietane ring synthesis. For example, a chiral 1,3-diol can be converted into a cyclic sulfate (B86663) and then reacted with a sulfide source to form a chiral thietane. Alternatively, resolution of a racemic mixture of a suitable this compound derivative could be performed using a chiral acid.

Once a chiral this compound is obtained, it can be further modified, for example, by introducing phosphine (B1218219) groups to create chiral aminophosphine (B1255530) ligands. Such ligands could be explored in asymmetric hydrogenation, allylic alkylation, or other transition metal-catalyzed reactions. The combination of the chiral center(s) on the thietane ring and the coordinating nitrogen and sulfur atoms could lead to unique stereochemical control in catalytic transformations. nih.govnih.govresearchgate.net

Asymmetric Synthesis of Chiral Derivatives

The asymmetric synthesis of chiral amines and sulfur-containing heterocycles is a robust field of chemical research. Methodologies such as the use of chiral auxiliaries, chiral catalysts (including enzymes and metal complexes), and chiral pool starting materials are commonly employed to achieve enantiomerically enriched products. For instance, the synthesis of chiral thietanes has been reported through methods like the cyclization of chiral precursors or the kinetic resolution of racemic mixtures.

However, a detailed, peer-reviewed study outlining a specific and reproducible method for the asymmetric synthesis of this compound, leading to the isolation of its enantiomers with high enantiomeric excess, is not prominently available. General strategies for creating chiral 3-aminothietane cores exist, but the direct application and optimization for the N-ethyl derivative, including reaction conditions and yields for chiral products, are not specifically described in the reviewed literature.

Application in Asymmetric Catalysis

The unique structural features of thietanes, including ring strain and the presence of a sulfur atom, make them intriguing candidates for ligands in asymmetric catalysis. The sulfur atom can act as a soft donor, coordinating to transition metals like palladium, rhodium, and iridium, which are central to many catalytic asymmetric transformations. Furthermore, the chirality of a substituted thietane ring could create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of a catalyzed reaction.

Despite this potential, a survey of the literature does not yield specific examples of this compound or its derivatives being employed as ligands in asymmetric catalysis. While there is a wealth of information on other chiral sulfur-containing ligands, such as those based on thiophenes, sulfoxides, and thioethers, the catalytic activity of chiral this compound derivatives remains an unexplored area. Consequently, there is no data available on their performance in terms of enantioselectivity (e.e.), turnover numbers (TON), or turnover frequencies (TOF) for any specific catalytic reaction.

Future Directions and Interdisciplinary Research Prospects for N Ethylthietan 3 Amine

Integration with Novel Synthetic Methodologies

The synthesis of the thietane (B1214591) core has evolved beyond classical methods, offering new avenues for the efficient production of derivatives like N-Ethylthietan-3-amine. nih.gov Traditional routes often involve the cyclization of 1,3-dihaloalkanes with a sulfide (B99878) source, but these methods can be limited, especially for substituted thietanes where elimination reactions compete with the desired substitution. nih.govbeilstein-journals.org

Modern approaches that could be adapted for this compound include:

Ring Expansion of Thiiranes: A facile method involves the reaction of a suitably substituted thiirane (B1199164) (a three-membered sulfur heterocycle) with a methylide reagent. rsc.orgrsc.org This nucleophilic ring-opening, followed by intramolecular cyclization, provides an efficient strategy for preparing 2-monosubstituted and 2,2-disubstituted thietanes. rsc.org

Nucleophilic Ring-Opening of Oxiranes: The reaction of 2-(1-haloalkyl)oxiranes with sulfur nucleophiles can produce thietane-3-ol derivatives, which could serve as precursors to this compound. nih.govbeilstein-journals.org

Photochemical [2+2] Cycloaddition: The thia-Paternò-Büchi reaction, a cycloaddition of a thiocarbonyl compound and an alkene, is a powerful method for constructing the thietane ring and could be explored for creating precursors. nih.gov

Furthermore, the integration of flow chemistry presents a significant opportunity for the synthesis of this compound. bohrium.comspringerprofessional.de Continuous flow processes offer enhanced safety, precise control over reaction parameters, and improved scalability compared to batch methods. durham.ac.ukacs.org This is particularly advantageous when dealing with reactive intermediates or exothermic reactions. springerprofessional.de

| Methodology | General Principle | Potential Advantages | Key Challenge |

|---|---|---|---|

| Classical Cyclization | Reaction of a 1,3-difunctionalized propane (B168953) derivative with a sulfide source. nih.gov | Well-established, simple reagents. | Prone to side reactions (elimination), steric hindrance limitations. nih.govbeilstein-journals.org |

| Thiirane Ring Expansion | Nucleophilic opening of a thiirane ring followed by intramolecular cyclization. rsc.orgrsc.org | High efficiency, mild conditions, good for specific substitution patterns. rsc.org | Requires access to appropriately substituted thiirane precursors. |

| Photochemical Cycloaddition | [2+2] cycloaddition between a thiocarbonyl and an alkene. nih.gov | Direct formation of the four-membered ring. | Requires photochemical equipment; stability of thiocarbonyls can be an issue. |

| Flow Chemistry Synthesis | Performing reactions in a continuously flowing stream. springerprofessional.de | Enhanced safety, scalability, precise temperature/mixing control, automation potential. durham.ac.ukacs.org | Requires specialized equipment and process optimization. |

Advanced Spectroscopic and In Situ Characterization

A thorough understanding of this compound requires detailed structural and real-time reaction data, which can be provided by advanced spectroscopic techniques.

Standard one-dimensional ¹H and ¹³C NMR are fundamental, but a more complete structural assignment would rely on a suite of two-dimensional (2D) NMR experiments. semanticscholar.orgresearchgate.net

COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the ethyl group and the thietane ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) would unambiguously link each proton to its directly attached carbon atom. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, helping to piece together the molecular framework. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, helping to define the molecule's preferred conformation. ipb.pt

To overcome the inherent low sensitivity of NMR for certain nuclei, hyperpolarization techniques like SABRE (Signal Amplification By Reversible Exchange) could be explored. SABRE has shown promise for enhancing the NMR signals of sulfur-heterocycles, potentially allowing for faster data acquisition or analysis of low-concentration samples. nih.gov

For monitoring the synthesis of this compound in real-time, in situ Fourier Transform Infrared (FTIR) spectroscopy (such as ReactIR) is an invaluable tool. mt.commt.com By inserting a probe directly into the reaction vessel, FTIR spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses. mt.comnih.gov This provides critical data on reaction kinetics, helps identify transient intermediates, and elucidates the reaction mechanism without the need for sampling, which can be disruptive and unrepresentative. mt.commdpi.com

Synergistic Computational and Experimental Approaches

The integration of computational chemistry with experimental validation offers a powerful paradigm for accelerating research into this compound. Density Functional Theory (DFT) is a versatile tool for predicting molecular properties and reactivity. sciepub.com

DFT calculations can be employed to:

Predict Molecular Geometry: Determine the ground-state conformation, including the puckering of the thietane ring and the orientation of the ethylamino substituent.

Calculate Ring Strain Energy (RSE): Quantify the inherent strain of the thietane ring, which is crucial for understanding its reactivity. osti.gov Computational studies have shown that replacing a CH₂ group in a cyclobutane (B1203170) ring with a sulfur atom generally reduces the RSE. osti.gov

Map Electron Density and Reactivity: Analyze the molecular electrostatic potential and frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic or electrophilic attack. sciepub.com

Simulate Reaction Pathways: Model the transition states and intermediates of potential reactions to calculate activation energies and predict the most likely reaction mechanisms, such as the cycloreversion of thietane radical cations. researchgate.net

A key area of synergy is the computational prediction of NMR spectra . researchgate.net By calculating the isotropic shielding values for each nucleus in a computationally optimized structure, one can predict the ¹H and ¹³C chemical shifts. uncw.edu These predicted spectra can be compared against experimental data to confirm a proposed structure or to distinguish between possible isomers. github.io Recent advances using machine learning, trained on large experimental datasets, have further improved the accuracy of these predictions. d-nb.infonih.gov

| Research Question | Computational Method | Predicted Data | Experimental Validation |

|---|---|---|---|

| Confirm Molecular Structure | DFT Geometry Optimization + GIAO Method. uncw.edu | ¹H and ¹³C NMR chemical shifts, J-coupling constants. | 1D/2D NMR Spectroscopy. semanticscholar.org |

| Assess Ring Stability | Isodesmic Reactions (DFT). osti.gov | Ring Strain Energy (RSE) in kcal/mol. | Calorimetry (enthalpy of formation). |

| Identify Reactive Sites | Frontier Molecular Orbital (FMO) Analysis. sciepub.com | HOMO/LUMO energy levels and spatial distribution. | Reactions with model electrophiles and nucleophiles. |

| Elucidate Reaction Mechanism | Transition State (TS) Searching (DFT). researchgate.net | Activation energies and structures of intermediates/TS. | In situ FTIR spectroscopy to observe intermediates. mt.com |

Exploration of Undiscovered Chemical Reactivity

The unique combination of a strained, nucleophilic sulfur atom within the thietane ring and an external secondary amine nucleophile suggests a rich and unexplored reactivity profile for this compound.

Future research could focus on:

Intramolecularly-Assisted Ring Opening: The ethylamine (B1201723) side chain could act as an internal nucleophile or as a directing group. For example, upon N-acylation or N-sulfonylation, the amide/sulfonamide proton could be removed by a base, allowing the nitrogen to attack a carbon atom of the thietane ring, leading to novel bicyclic structures.

Electrophilic Aryne-Activated Ring Opening: A modern three-component transformation involves activating the thietane ring with an electrophilic aryne, followed by trapping with an external nucleophile. rsc.org This could be used to generate diverse thioethers from this compound.

Metal-Catalyzed Transformations: Transition metal complexes are known to catalyze the macrocyclization of thietanes to form thiacrown ethers. nih.gov Applying this chemistry to this compound could lead to novel macrocycles incorporating both sulfur and nitrogen atoms, with applications in host-guest chemistry.

Oxidation Chemistry: The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations would significantly alter the geometry, polarity, and hydrogen-bond accepting capacity of the molecule, providing a straightforward way to modulate its physicochemical properties.

Potential for Sustainable Chemical Processes

Applying the principles of green chemistry to the lifecycle of this compound is a critical future direction. mdpi.com This involves developing more environmentally benign synthetic routes and identifying applications that leverage its properties in sustainable technologies.

Key areas for sustainable process development include:

Green Catalysis: Moving away from stoichiometric reagents towards catalytic systems is a core principle of green chemistry. mdpi.com This could involve using earth-abundant metal catalysts or developing biocatalytic routes. researchgate.net Biocatalysts, such as enzymes, operate under mild conditions (aqueous media, room temperature) and can be used to create heterocyclic rings. kcl.ac.uk

Atom-Economical Reagents: The use of elemental sulfur as the sulfur source is a highly atom-economical and sustainable approach for the synthesis of sulfur heterocycles. thieme-connect.com Developing methods to incorporate elemental sulfur directly into precursors for this compound would be a significant green advancement.

Flow Chemistry for Safety and Efficiency: As mentioned previously, continuous flow synthesis can reduce waste, improve energy efficiency, and allow for the safe handling of hazardous reagents, making it an inherently greener technology compared to traditional batch processing. bohrium.commdpi.com

| Process Aspect | Conventional Approach | Potential Sustainable Alternative | Green Chemistry Principle Addressed |

|---|---|---|---|

| Sulfur Source | Sodium sulfide, thiourea (B124793) derivatives. | Elemental Sulfur. thieme-connect.com | Atom Economy, Use of Renewable Feedstocks. |

| Catalysis | Stoichiometric bases or reagents. | Biocatalysis (enzymes) or recyclable heterogeneous catalysts. researchgate.netkcl.ac.uk | Catalysis, Design for Degradation. |

| Solvents | Volatile organic compounds (VOCs). | Water, ionic liquids, or solvent-free conditions. mdpi.com | Safer Solvents and Auxiliaries. |

| Process Technology | Batch reaction vessels. | Continuous flow microreactors. springerprofessional.de | Real-time Analysis for Pollution Prevention, Inherently Safer Chemistry. |

Q & A

Q. What are the recommended synthetic routes for N-Ethylthietan-3-amine, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-aminothietane with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions yields the product. Optimization involves varying parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometry. Orthogonal experimental designs, as demonstrated in ethylenediamine synthesis (e.g., single-factor tests and response surface methodology), are effective for identifying optimal conditions .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- NMR Spectroscopy : H NMR will show signals for the ethyl group (δ 1.1–1.3 ppm for CH₃, δ 2.5–3.0 ppm for N-CH₂) and thietane ring protons (δ 3.5–4.0 ppm for S-CH₂). C NMR confirms quaternary carbons adjacent to sulfur.

- IR Spectroscopy : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-S (600–700 cm⁻¹) provide structural clues.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Segregate acidic or nitrosating waste to prevent unintended reactions. Follow protocols for hazardous amine disposal, as outlined in safety data sheets for analogous compounds .

Advanced Research Questions

Q. What is the risk of N-nitrosamine formation from this compound, and how can this be mitigated?

As a secondary amine, this compound is prone to nitrosation in the presence of nitrosating agents (e.g., nitrites, NOx). The risk can be assessed via preparative screening (e.g., exposing the amine to NaNO₂ under acidic conditions) or computational modeling of reaction kinetics. Mitigation strategies include:

- Adding scavengers (e.g., ascorbic acid) to quench nitrosating species.

- Storing the compound in inert atmospheres to minimize oxidation .

Q. How do steric and electronic effects influence the reactivity of this compound in organocatalytic applications?

The thietane ring imposes steric constraints, potentially hindering nucleophilic attack at the nitrogen. Electronic effects from the sulfur atom (electron-withdrawing) may reduce basicity compared to non-sulfur-containing amines. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict sites of reactivity. Experimental validation via kinetic assays (e.g., monitoring acylation rates) is recommended .

Q. How can contradictory data on reaction yields be resolved when using this compound as a ligand in coordination chemistry?

Discrepancies may arise from solvent polarity, counterion effects, or trace impurities. Systematic replication under controlled conditions (e.g., anhydrous solvents, purified ligands) is essential. Advanced characterization techniques, such as X-ray crystallography of metal complexes, can clarify ligand binding modes and stoichiometry. Cross-referencing with analogous thietane-based ligands (e.g., oxetane derivatives) provides additional insights .

Q. What computational tools are suitable for modeling the conformational dynamics of this compound?

Molecular dynamics (MD) simulations using software like GROMACS or AMBER can explore ring puckering in the thietane moiety and ethyl group rotation. Density Functional Theory (DFT) optimizes ground-state geometries and calculates thermodynamic parameters (e.g., strain energy). Pair these with experimental data (e.g., variable-temperature NMR) to validate predicted energy barriers .

Methodological Considerations

- Synthesis : Prioritize anhydrous conditions to avoid side reactions with moisture.

- Characterization : Use high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation.

- Risk Assessment : Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to evaluate degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.